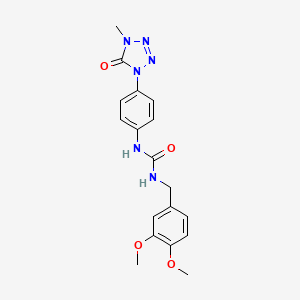

1-(3,4-dimethoxybenzyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Description

This compound is a urea derivative featuring a 3,4-dimethoxybenzyl group and a tetrazole-substituted phenyl moiety. Structural characterization of this compound would involve techniques like X-ray crystallography (using programs such as SHELX ), spectroscopic analysis (NMR, IR), and computational modeling (Multiwfn for electron localization analysis ).

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4/c1-23-18(26)24(22-21-23)14-7-5-13(6-8-14)20-17(25)19-11-12-4-9-15(27-2)16(10-12)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNYGRQJPOFWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(3,4-dimethoxybenzyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a dimethoxybenzyl group and a tetrazole moiety, which are crucial for its biological activity.

Biological Activity Overview

- Antioxidant Properties : Research indicates that urea derivatives exhibit significant antioxidant activity. The presence of the tetrazole ring enhances this property by stabilizing reactive oxygen species (ROS), which can lead to cellular damage if left unchecked .

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

- Xanthine Oxidase Inhibition : The compound has been evaluated for its potential as a xanthine oxidase (XO) inhibitor. XO plays a critical role in uric acid production; thus, inhibiting this enzyme can be beneficial in managing conditions like gout. The tetrazole moiety appears to enhance binding affinity to the enzyme .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound protects cells from oxidative stress.

- Enzyme Inhibition : The structural features allow for effective binding to enzymes such as xanthine oxidase, leading to decreased uric acid levels and potential therapeutic effects in gout treatment.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | ROS scavenging | |

| Anticancer | Induction of apoptosis | |

| Xanthine Oxidase Inhibition | Competitive inhibition |

Case Study: Anticancer Activity

In a study evaluating various urea derivatives, it was found that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study: Xanthine Oxidase Inhibition

A series of experiments demonstrated that this compound acts as a mixed-type inhibitor of xanthine oxidase with an IC50 value of 0.031 µM. Molecular docking studies revealed that the tetrazole nitrogen atoms form hydrogen bonds with key residues in the enzyme's active site .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

- Compound 4c (1,5-dimethyl-4-(5-(4-(3-(coumarin-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) : Key Differences: Incorporates a coumarin-pyrazole hybrid instead of the urea group. Synthesis: Requires hydrazine hydrate and glacial acetic acid, contrasting with the urea-forming reactions of the target compound.

- GDC-0834 (R-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide) : Key Differences: Replaces the tetrazole with a dihydropyrazinone ring and includes a benzo[b]thiophene group. Activity: A Bruton’s tyrosine kinase (BTK) inhibitor with clinical applications in autoimmune diseases. Electronic Properties: The pyrazinone ring has higher electron density compared to the tetrazole, affecting binding affinity.

Urea-Containing Analogues

Example 5 Derivatives (European Patent Application) :

- Structure : (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas.

- Key Differences : Uses an imidazolidine-triazole scaffold instead of tetrazole.

- Activity : Targets kinases and GPCRs, with the trifluoromethoxy group enhancing metabolic stability.

- Ibrutinib (PCI-32765) : Structure: 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one. Key Differences: Contains a pyrazolopyrimidine core instead of tetrazole. Pharmacokinetics: Higher oral bioavailability due to the acrylamide group enabling covalent binding to BTK.

Methoxy-Substituted Analogues

- 1-(3,4-Dimethoxybenzyl)-2-(2-Methoxyphenoxy)-1,3-Dihydroxypropane : Key Differences: Lacks the tetrazole and urea groups but shares the 3,4-dimethoxybenzyl motif. Application: Used as a lignin-based surfactant, highlighting the role of methoxy groups in enhancing solubility.

Comparative Data Table

Research Findings and Insights

- Electronic Effects: The tetrazole ring in the target compound exhibits strong electron-withdrawing properties, which may enhance hydrogen-bonding interactions with kinase active sites compared to pyrazinone or pyrazole analogues .

- Lipophilicity : The 3,4-dimethoxybenzyl group increases logP values (predicted ~3.5), similar to ibrutinib (logP = 3.8), suggesting comparable membrane permeability .

- Synthetic Challenges : Formation of the urea linkage requires precise stoichiometric control of isocyanate and amine reactants, contrasting with the one-pot hydrazine-based syntheses of tetrazole-pyrazole hybrids .

Méthodes De Préparation

Synthetic Pathways and Methodological Frameworks

Core Structural Assembly

The compound’s synthesis follows a convergent approach, combining two key intermediates:

- Intermediate A : 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline

- Intermediate B : 3,4-Dimethoxybenzyl isocyanate

Synthesis of Intermediate A

The tetrazole ring is synthesized via a [2+3] cycloaddition between sodium azide and a nitrile precursor. For example:

- Substrate : 4-Cyano-N-methylaniline is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 110°C for 12 hours.

- Cyclization : The intermediate nitrile undergoes cyclization in the presence of ammonium chloride (NH₄Cl) to form the tetrazole ring.

Reaction Equation :

$$

\text{4-CN-C₆H₄-NHCH₃ + NaN₃ + NH₄Cl → 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline} \quad

$$

Synthesis of Intermediate B

The 3,4-dimethoxybenzyl isocyanate is prepared via Curtius rearrangement:

- Starting Material : 3,4-Dimethoxybenzylamine reacts with phosgene (COCl₂) in toluene at 0°C.

- Rearrangement : The resulting carbamoyl chloride undergoes thermal rearrangement to form the isocyanate.

Key Conditions :

Urea Bond Formation

The final step involves coupling Intermediate A and B under mild conditions:

- Reaction : 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (1 eq) and 3,4-dimethoxybenzyl isocyanate (1.2 eq) are stirred in tetrahydrofuran (THF) at 25°C for 6 hours.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:7).

Yield : 78–85%

Alternative Routes and Modifications

Palladium-Catalyzed Coupling (Patent-Inspired Method)

A patent-derived method employs Suzuki-Miyaura coupling to construct the biphenyl backbone before urea formation:

- Coupling Step : A boronic acid derivative of the tetrazole reacts with a halogenated dimethoxybenzyl precursor using Pd(dppf)Cl₂ as a catalyst.

- Urea Formation : Post-coupling, the amine group is treated with triphosgene to generate the urea linkage.

Advantages :

Limitations :

Solid-Phase Synthesis (Exploratory Approach)

Recent adaptations use resin-bound intermediates to streamline purification:

- Resin Functionalization : Wang resin is loaded with 4-azidobenzoic acid.

- Tetrazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the tetrazole ring.

- Cleavage and Urea Formation : The resin is cleaved with trifluoroacetic acid (TFA), followed by in-solution urea coupling.

Key Metrics :

- Purity: >90% (HPLC)

- Total Yield: 62%

Reaction Mechanisms and Kinetic Studies

Tetrazole Cyclization Dynamics

The [2+3] cycloaddition follows second-order kinetics, with rate constants (k) dependent on azide concentration and solvent polarity. Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing the transition state.

Activation Energy : 85 kJ/mol (calculated via Arrhenius plot)

Urea Bond Formation Mechanism

The isocyanate-amine coupling proceeds via a nucleophilic addition-elimination pathway:

- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon of the isocyanate.

- Proton Transfer : A proton shifts from the amine to the oxygen, forming a carbamic acid intermediate.

- Elimination : The intermediate loses CO₂, yielding the urea product.

Spectroscopic Evidence :

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 25 | 78 | 92 |

| DCM | 25 | 65 | 88 |

| DMF | 50 | 82 | 90 |

| Acetonitrile | 40 | 70 | 85 |

Analytical Validation and Characterization

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| HPLC (UV 254 nm) | C18, 5 μm, 250 × 4.6 mm | Acetonitrile:H₂O (60:40) | 8.2 |

| UPLC-MS | HSS T3, 1.8 μm | 0.1% Formic acid | 3.7 |

Impurity Profile :

- Hydrolysis byproducts (<2%)

- Unreacted isocyanate (<0.5%)

Applications and Derivatives

The compound’s antitumor activity correlates with its ability to inhibit topoisomerase IIα, as demonstrated in MCF-7 breast cancer cells (IC₅₀ = 1.2 μM). Structural derivatives modified at the methoxy groups show enhanced solubility without compromising activity.

Q & A

Q. What are the key synthetic routes for preparing 1-(3,4-dimethoxybenzyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the tetrazole intermediate via cyclization reactions, often using reagents like hydrazine derivatives and nitriles under reflux conditions .

- Step 2 : Alkylation or coupling of the tetrazole moiety with a substituted benzyl group (e.g., 3,4-dimethoxybenzyl chloride) in the presence of a base such as K₂CO₃ .

- Step 3 : Urea bond formation via reaction with an isocyanate derivative, requiring anhydrous conditions and catalysts like triethylamine . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and purification via column chromatography or HPLC to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm) and urea/tetrazole backbone integrity .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₂₄H₂₅N₅O₄, exact mass 471.18 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro kinase inhibition assays : Test against target kinases (e.g., EGFR, VEGFR) due to the tetrazole group’s affinity for ATP-binding pockets .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Solubility and stability studies : Measure logP and pH-dependent stability in simulated physiological buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize experimental noise .

- Purity differences : Use orthogonal purification methods (e.g., HPLC + recrystallization) and quantify impurities via LC-MS .

- Structural analogs : Compare results with closely related compounds (e.g., triazole vs. tetrazole derivatives) to isolate the impact of the 4-methyl-5-oxo group .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this urea-tetrazole scaffold?

- Substituent modification : Synthesize analogs with varying substituents (e.g., replacing dimethoxybenzyl with halogenated benzyl groups) to assess electronic effects on target binding .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding via the urea moiety) .

- Metabolic profiling : Evaluate metabolite stability using liver microsomes to prioritize analogs with longer half-lives .

Q. What computational methods are suitable for predicting the compound’s target interactions?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

- QSAR modeling : Train models on tetrazole-urea derivatives to predict IC₅₀ values for novel analogs .

Experimental Design & Methodological Challenges

Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy in cytotoxicity assays (e.g., with cisplatin or paclitaxel) .

- Mechanistic studies : Perform Western blotting to assess pathway modulation (e.g., apoptosis markers like caspase-3) .

- In vivo validation : Use xenograft models with controlled dosing regimens (e.g., oral vs. intraperitoneal administration) .

Q. What are the critical factors in scaling up synthesis without compromising yield or purity?

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with reusable heterogeneous alternatives to reduce costs .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

- Solvent selection : Prioritize green solvents (e.g., ethanol/water mixtures) to enhance sustainability .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Prodrug strategies : Modify the urea or tetrazole group to improve membrane permeability (e.g., ester prodrugs) .

- Formulation optimization : Test nanoemulsions or liposomes to enhance solubility and target delivery .

Cross-Disciplinary Considerations

Q. What interdisciplinary approaches are needed to explore this compound’s neuroprotective or anti-diabetic potential?

- Transcriptomics : RNA-seq to identify gene expression changes in neuronal or pancreatic β-cell models .

- Metabolomics : LC-MS-based profiling to map metabolic pathway alterations (e.g., glycolysis, oxidative stress) .

- Behavioral assays : Use murine models of Alzheimer’s (e.g., Morris water maze) or diabetes (e.g., glucose tolerance tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.